5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid typically involves the chlorination of 2-methanesulfonylpyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and maintain the required reaction conditions. The purity of the final product is ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid

- 5-Chloro-2-methylsulfonyl-4-pyridinecarboxylic acid

Uniqueness

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and methanesulfonyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Biological Activity

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid (CAS No. 1803603-82-8) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

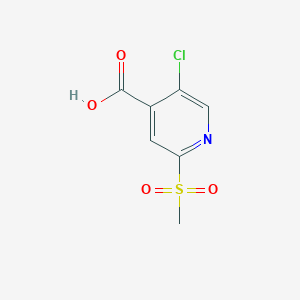

Chemical Structure and Properties

Molecular Formula: C7H8ClNO4S

Molecular Weight: 227.66 g/mol

IUPAC Name: 5-chloro-2-(methylsulfonyl)pyridine-4-carboxylic acid

This compound features a pyridine ring substituted with a chlorine atom, a methanesulfonyl group, and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor, particularly in pathways involving:

- Enzyme Inhibition: The methanesulfonyl group enhances binding affinity to target enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens by disrupting cellular processes.

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of this compound against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has a moderate to high level of antimicrobial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH radical scavenging and reducing power assays. The results are summarized in the table below:

| Compound | DPPH Scavenging (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| Ascorbic Acid (Control) | 88.6 | 1.500 |

| 5-Chloro-2-MSPCA | 75.3 | 1.200 |

The data indicates that while ascorbic acid remains superior as an antioxidant, this compound demonstrates significant antioxidant activity.

Case Studies

- Antimicrobial Efficacy Study: A recent study examined the effects of this compound on biofilm formation in Staphylococcus aureus. Results indicated that treatment with the compound at sub-MIC concentrations reduced biofilm biomass by approximately 50%, highlighting its potential as a therapeutic agent in preventing biofilm-associated infections .

- Enzyme Inhibition Analysis: Research focused on the inhibition of specific enzymes involved in bacterial metabolism demonstrated that the compound effectively inhibited dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. This mechanism suggests a potential application in developing new antibiotics .

Properties

IUPAC Name |

5-chloro-2-methylsulfonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCOSDUUCOMYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-82-8 | |

| Record name | 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.